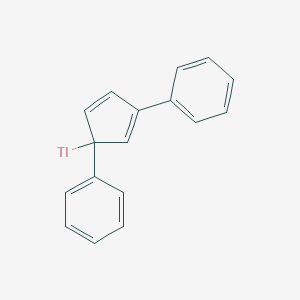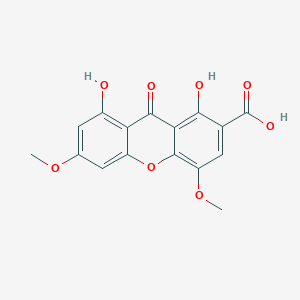![molecular formula C29H46N2O B14278912 2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine CAS No. 131055-94-2](/img/structure/B14278912.png)
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This particular compound is characterized by its unique structure, which includes an octyl group and a methyldecyloxyphenyl group attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-hexylpyrimidine: Similar structure with a hexyl group instead of an octyl group.
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-decylpyrimidine: Similar structure with a decyl group instead of an octyl group.
Uniqueness
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyl group and methyldecyloxyphenyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
131055-94-2 |
|---|---|
Fórmula molecular |
C29H46N2O |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
2-[4-(8-methyldecoxy)phenyl]-5-octylpyrimidine |
InChI |
InChI=1S/C29H46N2O/c1-4-6-7-8-11-14-17-26-23-30-29(31-24-26)27-18-20-28(21-19-27)32-22-15-12-9-10-13-16-25(3)5-2/h18-21,23-25H,4-17,22H2,1-3H3 |
Clave InChI |
ARPWBXKXDRTYFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)





![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
